N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide
Description
N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a benzamide derivative featuring a benzo[d]imidazole core linked to a phenyl ring at position 3, with 3,5-dimethoxy substitutions on the benzamide moiety. The benzo[d]imidazole scaffold is notable for its ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore in drug design . The 3,5-dimethoxy groups are electron-donating substituents that may influence solubility, bioavailability, and target binding compared to other analogs.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-17-11-15(12-18(13-17)28-2)22(26)23-16-7-5-6-14(10-16)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEMNBXSNBWVHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The benzimidazole derivative is then coupled with 3,5-dimethoxybenzoic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The compound is synthesized via two primary pathways:
Pathway 1: Benzimidazole Core Formation
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Reactants : o-Phenylenediamine and substituted aromatic aldehydes or ketones.
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Catalyst : N,N-Dimethylformamide (DMF) with sulfur or polyphosphoric acid (PPA) for cyclization .
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Conditions :
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Key Reaction :
Pathway 2: Amide Coupling
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Reactants : Benzimidazole intermediate and 3,5-dimethoxybenzoyl chloride.
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Catalysts :
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Conditions :
Table 1: Comparative Reaction Conditions
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzimidazole formation | DMF/S or PPA | 170–180 | 6–8 | 70–85 |
| Amide coupling | HATU/DMSO, DIPEA | 70–80 | 12 | 65–75 |
Benzimidazole Ring Formation
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Condensation : o-Phenylenediamine reacts with an aldehyde to form a Schiff base intermediate .
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Cyclization : Sulfur or PPA promotes intramolecular cyclization via electrophilic aromatic substitution, forming the benzimidazole core .
Amide Bond Formation
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Activation : 3,5-Dimethoxybenzoic acid is activated using HATU or EDCI to form an active ester .
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Coupling : The activated ester reacts with the benzimidazole-arylamine intermediate under basic conditions to yield the final amide .
Key Reaction Parameters
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Solvent Polarity : High-polarity solvents (e.g., DMSO) enhance coupling efficiency by stabilizing intermediates .
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Catalyst Loading : 1.2 equivalents of HATU or EDCI optimize yields .
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Acid Workup : Post-reaction acidification (1N HCl) precipitates the product for isolation .
Table 2: Effect of Reaction Parameters on Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | Maximizes kinetics without decomposition |
| Catalyst (HATU) | 1.2 eq | Prevents under-/over-activation |
| Reaction time | 12–16 h | Ensures complete conversion |
Analytical Characterization
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IR Spectroscopy :
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¹H NMR (CDCl₃) :
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Elemental Analysis :
| Technique | Key Peaks/Data | Assignment |
|---|---|---|
| IR (KBr) | 3423, 1660 cm⁻¹ | N–H, C=O stretches |
| ¹H NMR | δ 8.3 (s, 1H) | Benzimidazole H |
Side Reactions and Byproducts
Scientific Research Applications
Case Studies
A notable study evaluated the anticancer activity of a series of benzimidazole derivatives, including N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, against human colorectal carcinoma cell line (HCT116). The results indicated that several derivatives demonstrated significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| This compound | 4.53 | More potent |
| 5-FU | 9.99 | - |
In Vitro Studies
The compound has also been investigated for its antimicrobial properties. Research has demonstrated that derivatives of benzimidazole exhibit significant antibacterial and antifungal activities against various strains. For instance, the synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MIC) in the low micromolar range .
Data Summary
The following table summarizes the antimicrobial activity of related compounds:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Future Perspectives
The ongoing research into this compound suggests promising avenues for drug development aimed at treating cancer and infectious diseases. The structural modifications of benzimidazole derivatives could enhance their potency and selectivity.
Mechanism of Action
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved can include inhibition of DNA synthesis, disruption of cell signaling, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Solubility and Cytotoxicity
- Methoxy Groups and Solubility: Methoxy substituents improve aqueous solubility compared to lipophilic groups (e.g., Cl, CF₃). However, this comes at the cost of reduced potency.
- Cytotoxicity Trends :
The 3,5-dichloro analog (entry 22) combined high potency with low cytotoxicity, whereas di-trifluoromethyl analogs (e.g., entry 20) showed elevated toxicity despite moderate potency . The target compound’s methoxy groups may offer a safer profile, though this requires experimental validation.
Extended Structural Modifications
- Heterocyclic Extensions :
(E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (entry 24) demonstrated good potency and cell viability, highlighting the value of extended conjugated systems . The target compound’s rigid dimethoxy-phenyl structure may limit similar interactions. - Aliphatic vs. Aromatic Substituents :
Cyclohexyl or cyclobutyl substitutions (entries 25–27) resulted in weaker activity, emphasizing the necessity of aromatic pharmacophores for target engagement .
Data Table: Key Analogs and Properties
Table 1. Comparative analysis of N-(1H-Benzo[d]imidazol-2-yl)benzamide derivatives.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a dimethoxybenzamide structure. The presence of these functional groups is critical for its biological activity. The molecular formula is CHNO, with a molecular weight of 314.35 g/mol.
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Inhibition of Cancer Cell Proliferation :
- Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- The compound may interact with specific kinases involved in cancer cell signaling pathways, thereby inhibiting tumor growth.
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Antioxidant Activity :
- The dimethoxybenzamide portion is associated with antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer progression.
Structure-Activity Relationship (SAR)
Research into SAR has revealed that modifications to the benzimidazole and benzamide portions can significantly affect biological activity. For instance:
- Substituents on the Benzamide : Different substituents can enhance or reduce potency against specific cancer types.
- Benzimidazole Variants : Altering the position or type of substituents on the benzimidazole ring can influence binding affinity to target proteins.
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Antioxidant Activity | Reduces oxidative stress | |
| Kinase Inhibition | Inhibits specific kinases |
Case Studies
- Cytotoxicity in Breast Cancer :
- Mechanistic Insights :
Q & A
Q. What are the key synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dimethoxybenzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves two primary steps:
- Benzimidazole Core Formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., polyphosphoric acid) to form the 1H-benzo[d]imidazole moiety .
- Amide Coupling : Reacting 3,5-dimethoxybenzoyl chloride with 3-(1H-benzo[d]imidazol-2-yl)aniline in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .
- Yield Optimization : Critical factors include stoichiometric control (1:1.2 molar ratio of aniline to acyl chloride), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. How is the benzimidazole moiety structurally characterized, and what analytical techniques are employed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 428.1602) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., CCDC deposition numbers for analogous compounds) .
Q. What is the role of the 3,5-dimethoxy groups in the compound’s physicochemical properties?
- Methodological Answer :
- Solubility : Methoxy groups enhance water solubility compared to halogenated analogs but may reduce membrane permeability due to increased polarity .
- Electron-Donating Effects : Methoxy substituents decrease electrophilicity of the benzamide ring, potentially reducing reactivity in nucleophilic environments .
- Comparative Data :
| Substituent | LogP | Aqueous Solubility (µg/mL) | Reference |
|---|---|---|---|
| 3,5-OMe | 2.8 | 45 ± 3 | Target |
| 3,5-Cl | 3.5 | 12 ± 1 |
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, CF₃) on the benzamide ring compare to methoxy groups in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Potency : Chloro substituents (e.g., 3,5-Cl) increase target affinity (IC₅₀ = 6.4 µM for mGluR5 inhibition) by enhancing hydrophobic interactions .
- Methoxy Limitations : 3,5-OMe groups reduce potency in mGluR5 assays (IC₅₀ > 20 µM) but improve solubility for in vivo studies .
- Experimental Design :
- In Vitro Assays : Competitive binding assays with [³H]MPEP (mGluR5 antagonist) .
- Molecular Docking : Glide SP scoring in Maestro software to predict binding poses .
Q. What strategies mitigate cytotoxicity while maintaining neuroprotective efficacy in benzimidazole derivatives?
- Methodological Answer :
- Scaffold Modification : Introduce hydrophilic groups (e.g., sulfonamide at position 4) to reduce off-target effects .
- Dose-Response Profiling : Conduct MTT assays on SH-SY5Y neuronal cells to determine therapeutic index (e.g., IC₅₀ = 12 µM for neuroprotection vs. IC₅₀ = 45 µM for cytotoxicity) .
- Case Study : N-(1H-benzo[d]imidazol-2-yl)-2,5-dichlorobenzamide showed 14-fold higher potency but lower cell viability (75% death at 50 µM) .
Q. How can regioselectivity challenges in benzimidazole synthesis be addressed?
- Methodological Answer :
- Reagent Control : Use NBS (N-bromosuccinimide) to selectively brominate intermediates, directing cyclization to the 2-position .
- Acid Catalysis : Polyphosphoric acid promotes cyclization over amide formation (yield: 82% vs. 35% with HCl) .
- By-Product Analysis : LC-MS monitors side products (e.g., open-chain amides) for real-time optimization .
Q. What advanced computational methods predict metabolic stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
